5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with methyl and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that furochromenes may exhibit anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 5-hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Uniqueness
Compared to similar compounds, 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Biological Activity
5-Methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound classified under furochromenones. With the molecular formula C19H14O3 and a molecular weight of 290.32 g/mol, this compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly in cancer research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique furochromenone structure characterized by a fused furan and chromene ring system. The presence of a methyl group at the 5-position and a para-methylphenyl group at the 3-position enhances its solubility in organic solvents and biological activity, making it a subject of interest for further research.
Research indicates that this compound exhibits significant biological activity, particularly in inducing apoptosis in hepatoma cells. The compound operates through several key mechanisms:
- Regulation of Apoptotic Proteins : It decreases levels of B-cell lymphoma 2 (Bcl-2) while increasing Bim (Bcl-2-interacting mediator of cell death), which leads to the activation of pro-apoptotic factors such as BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer) .
- Disruption of Protein Interactions : The compound disrupts interactions between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic factors (such as BAX), facilitating mitochondrial outer membrane permeabilization. This results in the release of cytochrome c into the cytosol, a crucial step in the apoptotic process .
Therapeutic Potential
Given its ability to induce apoptosis in cancer cells, particularly hepatocellular carcinoma cells, this compound holds promise as a therapeutic agent against drug-resistant cancer forms. Its specificity in targeting apoptotic pathways suggests potential applications in developing treatments for various malignancies.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
3-Methyl-7H-furo[3,2-g]chromen-7-one | Methyl group at position 3 | Exhibits anti-inflammatory properties |
9-Methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen | Additional phenyl group at position 9 | Potential anti-cancer activity |
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one | Butyl substituent at position 5 | Investigated for neuroprotective effects |
The unique methylation pattern and potent apoptotic activity against hepatoma cells distinguish this compound from other similar compounds, potentially enhancing its therapeutic efficacy.
Hepatoma Cell Studies
In vitro studies have demonstrated that treatment with this compound significantly reduces cell viability in hepatoma cell lines. The compound's ability to modulate apoptotic pathways suggests that it may serve as an effective agent for overcoming resistance in hepatocellular carcinoma therapies.
Combination Therapy Research
Recent research has explored the combination of this compound with other chemotherapeutic agents to enhance its efficacy. Preliminary findings indicate that co-treatment can lead to synergistic effects, further promoting apoptosis in resistant cancer cell lines .
Properties
Molecular Formula |
C19H14O3 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14O3/c1-11-3-5-13(6-4-11)16-10-21-17-9-18-14(8-15(16)17)12(2)7-19(20)22-18/h3-10H,1-2H3 |
InChI Key |
VVUZVYCFVXFIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C |
Origin of Product |
United States |
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